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Compound of Interest

Compound Name:
2-(6-Bromopyridin-3-

YL)acetonitrile

Cat. No.: B129926 Get Quote

In the landscape of pharmaceutical research and development, halogenated heterocyclic

compounds serve as foundational scaffolds for a multitude of therapeutic agents. Among these,

2-(6-Bromopyridin-3-YL)acetonitrile (CAS No. 144873-99-4) emerges as a key intermediate,

valued for its versatile reactivity. The presence of the bromine atom at the 6-position of the

pyridine ring, coupled with the nucleophilic potential of the acetonitrile group, offers synthetic

chemists a dual handle for molecular elaboration. This guide provides a comprehensive

overview of the core physical and chemical properties of this compound, offering field-proven

insights for its effective handling, characterization, and application in research settings.

Core Physicochemical Characteristics
The utility of any chemical intermediate is fundamentally tied to its physical properties. These

parameters dictate storage conditions, solvent selection for reactions, and purification

strategies. The properties of 2-(6-Bromopyridin-3-YL)acetonitrile are summarized below.
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Property Value Source(s)

CAS Number 144873-99-4 [1]

Molecular Formula C₇H₅BrN₂ [2][3]

Molecular Weight 197.03 g/mol [1][2]

Appearance Light yellow to brown solid [2]

Boiling Point 329.7 ± 27.0 °C (Predicted) [2]

Density 1.575 ± 0.06 g/cm³ (Predicted) [2]

Purity
Typically ≥98% (Commercial

Grade)

InChI Key
CTBARTMXUVSCRR-

UHFFFAOYSA-N

Note: The boiling point and density are predicted values and should be used as an estimation

pending experimental verification.

Solubility Profile & Recrystallization Strategy
While specific quantitative solubility data is not extensively published, empirical observations

and the behavior of analogous structures, such as 2-(6-chloropyridin-3-yl)acetonitrile, provide a

reliable working model.[4] The compound exhibits low solubility in water and is soluble in

common organic solvents like dichloromethane and chloroform.

From a practical standpoint, this solubility profile is advantageous for purification. For instance,

a researcher synthesizing this compound might end their workup with an extraction using

dichloromethane. To achieve high purity, a recrystallization could be performed. A common and

effective solvent system for a compound with this polarity profile would be a mixture of ethyl

acetate and hexanes. The crude solid would be dissolved in a minimum amount of hot ethyl

acetate, followed by the slow addition of hexanes until turbidity is observed. Cooling this

solution slowly would then yield purified crystals of 2-(6-Bromopyridin-3-YL)acetonitrile. This

technique is a cornerstone of organic synthesis, and its success relies on understanding these

fundamental solubility characteristics.
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Handling, Storage, and Safety: A Self-Validating
System
The safe and effective use of 2-(6-Bromopyridin-3-YL)acetonitrile requires stringent

adherence to safety protocols, dictated by its hazard profile. The compound is classified as

toxic if swallowed and causes serious skin and eye irritation.[5]

Hazard Statements:

H301: Toxic if swallowed.

H315: Causes skin irritation.

H318: Causes serious eye damage.

H335: May cause respiratory irritation.

A self-validating safety workflow is not merely about following rules, but understanding the

causality behind them. The diagram below outlines the mandatory safety protocol for handling

this compound.
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Workflow: Safe Handling of 2-(6-Bromopyridin-3-YL)acetonitrile

Preparation Phase

Handling Phase

Cleanup & Storage Phase

Mandatory PPE

1. Review Safety Data Sheet (SDS)

2. Don Personal Protective Equipment (PPE)

Understand Hazards

3. Prepare Fume Hood & Equipment

Ensure Protection

Nitrile Gloves Safety Goggles Lab Coat

4. Weigh Solid in Fume Hood

5. Dissolve/Use in Reaction

Minimize Exposure

6. Decontaminate Glassware

7. Dispose of Waste Properly

8. Store Under Inert Atmosphere (2-8°C)

Click to download full resolution via product page

Caption: Safe handling workflow for 2-(6-Bromopyridin-3-YL)acetonitrile.
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Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere (such as argon or nitrogen) at refrigerated temperatures (2-8°C).[1][2] This is

critical to prevent degradation from atmospheric moisture and oxygen, ensuring the integrity of

the material for future use.

Experimental Protocol: ¹H NMR Spectroscopic
Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation and purity assessment of organic molecules. The following protocol details the

steps for acquiring a standard proton (¹H) NMR spectrum of 2-(6-Bromopyridin-3-
YL)acetonitrile.

Objective: To confirm the chemical structure and assess the purity of 2-(6-Bromopyridin-3-
YL)acetonitrile.

Materials:

2-(6-Bromopyridin-3-YL)acetonitrile sample (approx. 5-10 mg)

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

NMR tube (5 mm)

Pasteur pipette

Vortex mixer

NMR Spectrometer (e.g., 400 MHz or higher)[6]

Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the solid compound and transfer it into a

clean, dry NMR tube. The causality here is that this concentration is sufficient to obtain a
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good signal-to-noise ratio in a reasonable number of scans without leading to solubility

issues.

Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl₃ with TMS to the NMR

tube. CDCl₃ is chosen as the solvent because it is capable of dissolving the compound

and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of

the analyte. TMS is the universally accepted internal standard, defined as 0.00 ppm.

Cap the NMR tube securely and vortex the sample for 30-60 seconds to ensure complete

dissolution. A clear, homogeneous solution is required for high-resolution spectra.

Spectrometer Setup & Data Acquisition:

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

Lock the spectrometer onto the deuterium signal from the CDCl₃. This step is crucial as it

compensates for any magnetic field drift during the experiment.

Shim the magnetic field to optimize its homogeneity. This is perhaps the most critical step

for obtaining sharp, well-resolved peaks. Poor shimming leads to broad, distorted signals,

making interpretation difficult or impossible.

Acquire the ¹H NMR spectrum. Typical acquisition parameters for a 400 MHz spectrometer

would be:

Pulse Angle: 30-45 degrees

Acquisition Time: ~4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-32 (adjust as needed for signal-to-noise)

Data Processing & Interpretation:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
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Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Integrate the peaks to determine the relative ratios of protons in the molecule.

Analyze the chemical shifts, coupling patterns (multiplicity), and integration values to

confirm that the spectrum is consistent with the structure of 2-(6-Bromopyridin-3-
YL)acetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b129926#physical-properties-of-2-6-bromopyridin-3-yl-
acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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